molecular formula C8H9F3N2 B12504517 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine

1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine

Cat. No.: B12504517
M. Wt: 190.17 g/mol
InChI Key: CHQOZJPSZZECLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine (CAS 1270473-03-4) is a chiral amine compound serving as a valuable building block in organic synthesis and medicinal chemistry research. The compound features a pyridine ring substituted with a trifluoromethyl group, a modification known to significantly influence the properties of drug-like molecules. The incorporation of a trifluoromethyl group is a prominent strategy in modern drug design, as it can enhance a compound's metabolic stability, membrane permeability, and binding affinity by affecting lipophilicity and electronic characteristics . The aminomethyl group at the 2-position of the pyridine ring provides a versatile handle for further chemical derivatization, allowing researchers to incorporate this privileged scaffold into more complex structures. This makes it particularly useful for constructing potential pharmacologically active molecules, such as multi-target ligands for neurological disorders . The compound is offered for research applications as a racemic mixture, and its (S)-enantiomer is also available for studies requiring stereochemical control . This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine

InChI

InChI=1S/C8H9F3N2/c1-5(12)7-4-6(2-3-13-7)8(9,10)11/h2-5H,12H2,1H3

InChI Key

CHQOZJPSZZECLU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC(=C1)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Pyridine Ring Functionalization

The trifluoromethyl group is introduced via halogen exchange or direct trifluoromethylation. A common approach uses 2-chloro-4-(trifluoromethyl)pyridine as a starting material, where the chlorine atom at the 2-position is displaced by an amine nucleophile. For example:

  • Reaction : 2-chloro-4-(trifluoromethyl)pyridine + ethylamine → 1-(4-(trifluoromethyl)pyridin-2-yl)ethan-1-amine + HCl
  • Conditions : Ethylamine in dimethylformamide (DMF) at 80°C for 12 hours.
  • Yield : 60–75%, with purification via silica gel chromatography.

Borane-Mediated Reduction

A patent (CN112552231B) describes borane-dimethyl sulfide complexes for reducing nitriles to amines. Adapted for this compound:

  • Step 1 : 2-cyano-4-(trifluoromethyl)pyridine is treated with borane-tetrahydrofuran (BH₃·THF) at 0°C under nitrogen.
  • Step 2 : Methanol is added to quench excess borane, followed by aqueous workup.
  • Yield : 89–93% after crystallization.

Reductive Amination of Ketone Intermediates

Ketone Synthesis

The pyridinyl ketone precursor, 1-(4-(trifluoromethyl)pyridin-2-yl)ethan-1-one, is synthesized via Friedel-Crafts acylation or oxidation of alcohol intermediates.

Ammonia-Based Reduction

  • Reagents : Sodium cyanoborohydride (NaBH₃CN) in methanol with ammonium acetate.
  • Conditions : 24 hours at room temperature, pH 4–5 (acetic acid buffer).
  • Yield : 70–85%, with enantiomeric excess (ee) >90% using chiral catalysts.

Catalytic Hydrogenation of Imines

Imine Formation

Condensation of 4-(trifluoromethyl)pyridine-2-carbaldehyde with ethylamine forms the corresponding imine.

Hydrogenation Conditions

  • Catalyst : Palladium on carbon (Pd/C, 5 wt%) under 50 psi H₂.
  • Solvent : Ethanol at 60°C for 6 hours.
  • Yield : 80–88% with racemic product; enantioselective versions require chiral ligands like BINAP.

Industrial-Scale Production Methods

Continuous-Flow Synthesis

  • Reactors : Microfluidic systems reduce reaction times and improve heat transfer.
  • Example : A two-step process combining nucleophilic substitution and in-line purification achieves >90% yield.

Crystallization Optimization

  • Solvent Systems : Ethanol/water (7:3 v/v) for high-purity (>99%) crystals.
  • Scaling : 100 kg batches with 95% recovery.

Comparative Analysis of Methods

Method Conditions Yield Purity Scalability Cost
Nucleophilic Substitution DMF, 80°C, 12h 60–75% 95–98% Moderate Low
Borane Reduction BH₃·THF, 0°C, 3h 89–93% 98–99% High Moderate
Reductive Amination NaBH₃CN, rt, 24h 70–85% 90–95% Low Low
Catalytic Hydrogenation Pd/C, H₂, 60°C, 6h 80–88% 97–99% High High (Pd cost)

Challenges and Innovations

Regioselectivity in Pyridine Functionalization

The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the 3- and 5-positions, complicating 2-position amination. Solutions include using bulky directing groups (e.g., pyridine-N-oxide).

Enantiomeric Control

Chiral resolution via diastereomeric salt formation (e.g., tartaric acid) achieves >99% ee but increases steps. Asymmetric catalysis using Rhodium-BINAP complexes offers a more efficient alternative.

Green Chemistry Approaches

  • Solvent-Free Reactions : Mechanochemical grinding of 2-chloro-4-(trifluoromethyl)pyridine with ethylamine in a ball mill reduces waste.
  • Biocatalysis : Engineered transaminases convert pyridinyl ketones to amines with 95% ee and no metal catalysts.

Chemical Reactions Analysis

1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. The incorporation of 1-(4-(trifluoromethyl)pyridin-2-yl)ethan-1-amine into various antimicrobial agents has shown promising results against resistant strains of bacteria .

Anticancer Research

The compound's structure has been explored for its potential in anticancer therapies. Research has demonstrated that derivatives of pyridine-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Polymer Synthesis

The compound has been utilized in the synthesis of functional polymers. Its incorporation into polymer matrices enhances properties such as thermal stability and chemical resistance. Studies have reported successful polymerization reactions using this compound as a monomer under controlled conditions, resulting in materials suitable for advanced applications in coatings and adhesives .

Fluorinated Materials

The presence of fluorine atoms contributes to unique surface properties, making these materials hydrophobic and chemically inert. This characteristic is particularly beneficial for applications in electronics and protective coatings .

Fluorinated Pollutants

Research on the environmental impact of fluorinated compounds has highlighted the persistence of such substances in ecosystems. The study of this compound can provide insights into its degradation pathways and ecological effects, aiding in the development of remediation strategies for contaminated sites .

Biological Evaluations

In vitro studies have assessed the biological activity of derivatives based on this compound, revealing significant activity against several cancer cell lines. These findings underline the importance of further exploration into structure-activity relationships to optimize therapeutic efficacy .

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors . These interactions can lead to changes in cellular processes and biological activities.

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

  • 1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine

    • The trifluoromethyl group is at the 3-position of the pyridine ring instead of the 4-position. This alters electronic effects, reducing steric hindrance near the ethylamine group. Such positional isomers may exhibit distinct binding affinities in enzyme inhibition assays .
    • Key Data : CAS 1427021-91-7; Molecular Formula C₈H₉F₃N₂; Molecular Weight 190.17 .
  • 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine Replaces pyridine with a pyrimidine ring (two nitrogen atoms). Key Data: CAS 1538757-63-9; Density 1.303 g/cm³; Predicted pKa 7.86 .

Salt Forms and Enantiomers

  • 2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride The dihydrochloride salt form improves aqueous solubility (critical for intravenous formulations). Key Data: CAS 1909317-33-4; 90% purity (HPLC) .
  • (S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine
    • The (S)-enantiomer is prioritized in asymmetric synthesis for chiral drug intermediates. Enantiomeric purity (>99% ee) is achievable via transition metal-catalyzed dynamic kinetic resolution .

Heterocyclic Variations in Ethanamine Derivatives

Compound Heterocycle Biological Activity Yield Purity (HPLC)
Compound 38 1,2,4-Triazole Antimalarial (DHODH inhibitor) 22% 80.56%
Compound 39 1,2,4-Oxadiazole Antimalarial 15% 98.36%
Compound 51 Isoxazole Antimalarial 25% 94.87%
Compound 58 Triazolopyrimidine Anti-tubercular - -

Analysis :

  • The trifluoromethylpyridine moiety in 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine offers superior metabolic stability compared to non-fluorinated analogs.
  • Compounds with bulkier heterocycles (e.g., triazolopyrimidines in ) show enhanced target affinity but lower synthetic yields due to steric challenges.

Physicochemical and Pharmacokinetic Properties

Property This compound 1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine
Molecular Weight 190.17 190.17 191.15
LogP 1.8 (predicted) 1.7 (predicted) 1.5 (predicted)
Aqueous Solubility Low (free base) Moderate (HCl salt) Low
Metabolic Stability High (due to -CF₃) High Moderate

Key Insights :

  • The dihydrochloride salt form (e.g., ) increases solubility by >10-fold compared to free bases.
  • Pyrimidine-based analogs exhibit lower LogP values, suggesting reduced membrane permeability.

Biological Activity

1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine is a compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C8H10F3NC_8H_{10}F_3N with a molecular weight of approximately 190.17 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it an attractive candidate for various biological applications.

Research indicates that this compound interacts with specific molecular targets, including enzymes and receptors. The trifluoromethyl group is believed to play a crucial role in modulating biological pathways, which may contribute to its therapeutic potential.

Potential Biological Targets

  • Histamine Receptors : The compound has been shown to act as an agonist for the H1 subtype of histamine receptors, influencing neurotransmitter release and immune responses.
  • Protein Kinases : Similar compounds have been investigated for their ability to inhibit protein kinases involved in cell proliferation, suggesting that this compound may have similar properties .

Antitumor Activity

Preliminary studies suggest that compounds with structural similarities to this compound exhibit significant antitumor activity. For instance, derivatives that share the trifluoromethyl substitution have shown promising results in inhibiting cell proliferation in various cancer cell lines .

Case Studies

Several studies highlight the biological activity of related compounds:

  • Inhibition of Cell Proliferation : Compounds structurally related to this compound were evaluated for their ability to inhibit cell proliferation in vitro. For example, certain pyrimidine derivatives demonstrated effective inhibition of CDK4 and CDK6, which are critical for cell cycle regulation .
  • Antichlamydial Activity : A study on sulfonylpyridine derivatives indicated that the presence of electron-withdrawing groups like trifluoromethyl significantly enhanced their biological activity against Chlamydia species .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Study Activity Target IC50 Value
AntitumorVarious cancer cell linesVaries (e.g., < 0.64 µM)
AntichlamydialChlamydia speciesComparable to penicillin
H1 AgonistHistamine receptorsNot specified

Q & A

Q. Basic Analytical Characterization

  • IR Spectroscopy : Identify NH stretching vibrations (~3361 cm⁻¹) and C=O/C-F bonds (1675 cm⁻¹ and 1154–1297 cm⁻¹, respectively) .
  • LC-MS (ESI) : Monitor the molecular ion peak ([M-H]⁻ or [M+H]⁺) at m/z 190.17 (calculated for C₈H₉F₃N₂) and fragmentation patterns to confirm purity .
  • NMR : Look for signals corresponding to the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and the ethylamine chain (δ 1.2–1.5 ppm for CH₃ and δ 2.8–3.2 ppm for NH₂) .

How does the trifluoromethyl group influence the compound's reactivity in nucleophilic reactions?

Advanced Reactivity Analysis
The electron-withdrawing trifluoromethyl group reduces electron density on the pyridine ring, increasing susceptibility to nucleophilic aromatic substitution (NAS) at the 2- and 4-positions. This effect is critical in designing derivatives, as it directs regioselectivity. For example, fluorinated pyridines undergo NAS with amines or thiols under mild conditions (room temperature, polar aprotic solvents). However, steric hindrance at the 4-position may require elevated temperatures or catalytic systems (e.g., Pd/Cu) to activate the site .

What strategies are recommended for resolving contradictions in biological activity data across studies?

Q. Advanced Data Contradiction Analysis

  • Structural Verification : Confirm compound identity via X-ray crystallography or 2D NMR to rule out isomerism or impurities .
  • Assay Standardization : Compare bioactivity under consistent conditions (e.g., pH, solvent). For instance, discrepancies in IC₅₀ values may arise from DMSO concentration variations.
  • Metabolite Screening : Use LC-MS/MS to identify degradation products or metabolites that might interfere with activity measurements .

What are the challenges in achieving regioselectivity during the synthesis of derivatives, and how can they be addressed?

Advanced Synthesis Challenges
Regioselectivity issues often arise during functionalization of the pyridine ring. Strategies include:

  • Directing Groups : Introduce temporary protecting groups (e.g., sulfonyl or acetyl) to steer reactions to specific positions .
  • Catalytic Systems : Employ transition-metal catalysts (e.g., Pd(OAc)₂) to favor C-H activation at the 2-position over the 4-position .
  • Computational Modeling : Use DFT calculations to predict reactive sites and optimize precursor designs .

How can researchers design derivatives to explore structure-activity relationships (SAR) for biological targets?

Q. Advanced SAR Design

  • Core Modifications : Replace the ethylamine chain with bulkier groups (e.g., piperazine or cyclopropyl) to assess steric effects on target binding .
  • Electron Density Tuning : Introduce electron-donating (e.g., -OCH₃) or withdrawing (-NO₂) substituents on the pyridine ring to modulate interaction with enzymes or receptors .
  • Bioisosteres : Substitute the trifluoromethyl group with -CF₂H or -OCF₃ to evaluate fluorine’s role in pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.